Ferulic Acid

Description

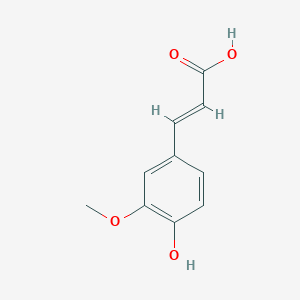

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEBMYQBYZTDHS-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Record name | ferulic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ferulic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24276-84-4 (mono-hydrochloride salt) | |

| Record name | Ferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70892035 | |

| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

cis-Form is a yellow liquid; trans-Form is a solid; [Merck Index] trans-Isomer: Tan powder; [Alfa Aesar MSDS], Tan powder; [Alfa Aesar MSDS], Solid | |

| Record name | Ferulic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Ferulic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18120 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000269 [mmHg] | |

| Record name | Ferulic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

537-98-4, 1135-24-6, 97274-61-8 | |

| Record name | trans-Ferulic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Ferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097274618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferulic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ferulic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ferulic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-4'-hydroxy-3'-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERULIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVM951ZWST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERULIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 - 171 °C | |

| Record name | Ferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Antioxidant Mechanisms of Ferulic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferulic acid (FA), a phenolic compound ubiquitously found in the plant kingdom, has garnered significant attention for its potent antioxidant properties. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its antioxidant effects. These mechanisms are multifaceted, involving direct scavenging of free radicals, modulation of endogenous antioxidant enzyme systems, and regulation of inflammatory signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Direct Antioxidant Activity: Free Radical Scavenging

This compound's chemical structure, characterized by a phenolic nucleus and a conjugated side chain, endows it with the ability to readily donate a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals. This action forms a resonance-stabilized phenoxy radical, which is relatively unreactive and thus terminates the free radical chain reaction.[1][2] The principal mechanisms of direct radical scavenging by this compound are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).

-

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group of this compound donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting this compound radical is stabilized by resonance.

FA-OH + R• → FA-O• + RH

-

Single Electron Transfer-Proton Transfer (SET-PT): This pathway involves the transfer of an electron from the this compound phenoxide anion to the radical, followed by protonation of the resulting anion. This mechanism is particularly relevant in polar solvents.[1]

Quantitative Analysis of Radical Scavenging Activity

The free radical scavenging efficacy of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) and Trolox equivalent antioxidant capacity (TEAC) are common metrics used to express this activity.

| Assay | Radical | This compound Activity (IC50 / TEAC) | Reference(s) |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | DPPH• | IC50: 9.9 µg/mL | [3] |

| IC50: 10.14 µg/mL | [1] | ||

| 64% scavenging at 100 µg/mL | [4] | ||

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | ABTS•+ | IC50: 46.74 ± 2.53 µg/mL | [5] |

| TEAC: ~0.5 (compared to Trolox) | [6] | ||

| ORAC (Oxygen Radical Absorbance Capacity) | Peroxyl radical | High antioxidant capacity observed | [2] |

| FRAP (Ferric Reducing Antioxidant Power) | Fe³⁺ | Reducing power equivalent to 44.62 ± 0.61 mg TE/g | [5] |

Experimental Protocols for Radical Scavenging Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare various concentrations of this compound in methanol.

-

In a 96-well plate, add 100 µL of each this compound dilution to respective wells.

-

Add 100 µL of the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control well containing methanol and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.[7][8][9]

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Protocol:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

-

To produce the ABTS radical cation (ABTS•+), mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare various concentrations of this compound.

-

Add a small volume of each this compound concentration to a cuvette or well, followed by a larger volume of the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

A control containing only the solvent and ABTS•+ solution is also measured.

-

The percentage of inhibition is calculated similarly to the DPPH assay.[10][11]

Indirect Antioxidant Activity: Modulation of Endogenous Defense Systems

Beyond direct radical scavenging, this compound enhances the body's innate antioxidant defenses by upregulating the expression and activity of antioxidant enzymes. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Nrf2-Keap1 Signaling Pathway Activation

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for various antioxidant and phase II detoxifying enzymes, thereby initiating their transcription.[12][13]

Upregulation of Antioxidant Enzymes

The activation of the Nrf2 pathway by this compound leads to increased expression and activity of several critical antioxidant enzymes.

| Enzyme | Function | Effect of this compound | Reference(s) |

| Heme Oxygenase-1 (HO-1) | Catalyzes the degradation of heme to produce biliverdin, iron, and carbon monoxide, which have antioxidant and anti-inflammatory properties. | Dose-dependently increases both basal and induced HO-1 expression. | [6][12] |

| Glutamate-Cysteine Ligase Catalytic Subunit (GCLC) | The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant. | Upregulates mRNA and protein expression of GCLC. | [13] |

| Superoxide Dismutase (SOD) | Catalyzes the dismutation of the superoxide radical (O₂⁻) into oxygen and hydrogen peroxide. | Increases SOD activity. | [13] |

| Catalase (CAT) | Catalyzes the decomposition of hydrogen peroxide to water and oxygen. | Enhances catalase activity at low concentrations. | [14] |

Experimental Protocols for Assessing Nrf2 Activation and Enzyme Activity

Principle: This technique is used to detect the presence of Nrf2 protein in the nuclear fraction of cell lysates, indicating its translocation from the cytoplasm.

Protocol:

-

Treat cells (e.g., SH-SY5Y neuroblastoma cells) with this compound for a specified time.

-

Lyse the cells and separate the cytoplasmic and nuclear fractions using a nuclear extraction kit.

-

Determine the protein concentration of each fraction.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

A nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) should be used as loading controls.[12]

Principle: This assay measures the rate of decomposition of hydrogen peroxide (H₂O₂) by catalase, which can be monitored by the decrease in absorbance at 240 nm.

Protocol:

-

Prepare a cell or tissue homogenate.

-

Prepare a reaction mixture containing a phosphate buffer (e.g., 50 mM, pH 7.0) and the sample.

-

Initiate the reaction by adding a known concentration of H₂O₂ (e.g., 10 mM).

-

Immediately measure the decrease in absorbance at 240 nm over a specific time period (e.g., 1-3 minutes) using a spectrophotometer.

-

The catalase activity is calculated based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂.

Anti-inflammatory Mechanism

Chronic inflammation is closely linked to oxidative stress. This compound exhibits potent anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. This compound can inhibit this pathway at multiple points, including the inhibition of IκB phosphorylation and degradation.[1]

Reduction of Pro-inflammatory Cytokines

By inhibiting the NF-κB pathway, this compound effectively reduces the production of pro-inflammatory cytokines.

| Cytokine | Effect of this compound | Reference(s) |

| Tumor Necrosis Factor-alpha (TNF-α) | Significantly reduces TNF-α levels in LPS-induced macrophages. | [1] |

| Interleukin-6 (IL-6) | Decreases IL-6 levels in TNF-α-treated adipocytes. | [1] |

| Interleukin-1 beta (IL-1β) | Significantly decreases IL-1β levels in TNF-α-treated adipocytes. | [1] |

Experimental Protocol for NF-κB Luciferase Reporter Assay

Principle: This assay utilizes a cell line that has been stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Inhibition of NF-κB activation results in a decrease in luciferase expression, which is measured as a decrease in luminescence.

Protocol:

-

Seed HEK293 cells stably expressing the NF-κB luciferase reporter construct in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or lipopolysaccharide (LPS), for a specified time (e.g., 6 hours).

-

Lyse the cells and add a luciferase assay substrate.

-

Measure the luminescence using a luminometer.

-

The percentage of NF-κB inhibition is calculated by comparing the luminescence of this compound-treated cells to that of stimulated, untreated cells.[12]

Metal Chelation

This compound can also act as an antioxidant by chelating pro-oxidant transition metals, such as iron (Fe²⁺) and copper (Cu²⁺). By binding to these metal ions, this compound prevents them from participating in the Fenton reaction, which generates the highly reactive hydroxyl radical.

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + OH• + OH⁻

Quantitative Analysis of Metal Chelating Activity

| Metal Ion | Chelating Capacity | Reference(s) |

| Iron (Fe²⁺) | 58% chelation at 50 µg/mL | [14] |

Experimental Protocol for Ferrous Ion Chelating Assay

Principle: This assay is based on the competition between the chelating agent and ferrozine for ferrous ions. In the absence of a chelating agent, ferrozine forms a stable, colored complex with Fe²⁺. The presence of a chelating agent disrupts the formation of this complex, leading to a decrease in color intensity.

Protocol:

-

Prepare various concentrations of this compound.

-

Add the this compound solutions to a reaction mixture containing a known concentration of FeCl₂.

-

Initiate the reaction by adding ferrozine (e.g., 5 mM).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance of the ferrozine-Fe²⁺ complex at 562 nm.

-

EDTA is often used as a positive control.

-

The percentage of ferrous ion chelation is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] x 100[14]

Conclusion

This compound's antioxidant activity is a result of a synergistic combination of direct and indirect mechanisms. Its ability to scavenge free radicals, enhance endogenous antioxidant defenses through Nrf2 activation, and mitigate inflammation via NF-κB inhibition underscores its potential as a valuable therapeutic and preventative agent against oxidative stress-related pathologies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound-based interventions.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound suppresses the inflammation and apoptosis in Kawasaki disease through activating the AMPK/mTOR/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound influences Nrf2 activation to restore testicular tissue from cadmium-induced oxidative challenge, inflammation, and apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound Regulates the Nrf2/Heme Oxygenase-1 System and Counteracts Trimethyltin-Induced Neuronal Damage in the Human Neuroblastoma Cell Line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound Regulates the Nrf2/Heme Oxygenase-1 System and Counteracts Trimethyltin-Induced Neuronal Damage in the Human Neuroblastoma Cell Line SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protective effects of this compound against ionizing radiation-induced oxidative damage in rat lens through activating Nrf2 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. prometheusprotocols.net [prometheusprotocols.net]

- 14. mmpc.org [mmpc.org]

A Technical Guide to the Biological Sources and Bioavailability of Ferulic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of ferulic acid (FA), a phenolic compound of significant interest for its wide-ranging biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] Its therapeutic potential is, however, intrinsically linked to its bioavailability, which is influenced by its dietary source, chemical form, and subsequent metabolic fate. This guide summarizes the current understanding of FA's origins in nature and the complex factors governing its journey into the systemic circulation.

Biological Sources of this compound

This compound is one of the most abundant phenolic acids in the plant kingdom, typically found covalently linked to polysaccharides such as arabinoxylans in the cell walls of grains, fruits, and vegetables.[2][4] Its concentration varies significantly among different plant species and even between different parts of the same plant. Cereal brans, in particular, are exceptionally rich sources.[4] In its natural state, FA is predominantly found in a bound form, esterified to polysaccharides, glycoproteins, or lignin, which significantly impacts its release and subsequent absorption.[2][4]

Quantitative Data on this compound Content

The following table summarizes the this compound content in various common dietary sources. It is important to note that values can vary based on plant variety, growing conditions, and the analytical methods used for quantification.

| Food Source | Category | This compound Content (mg/100g dry weight) | Form | Reference |

| Corn Bran | Cereal | 432 ± 3 | Bound | [2] |

| Wheat Bran | Cereal | 115 ± 5 | Bound | [2] |

| Rice Bran | Cereal | 14.03 (mg/kg) | Not specified | [5] |

| Whole-grain barley | Cereal | 0.539 - 0.816 | Free | [2] |

| Boiled whole-grain barley | Cereal | 0.794 - 1.258 | Free | [2] |

| Tomatoes | Fruit/Vegetable | Not specified (Microwave power enhanced extraction) | Not specified | [2] |

| Sugar beet pulp | Vegetable By-product | Not specified (High in FA) | Bound | [6] |

| Flax Shives | Plant By-product | 7.9 ± 3 | Bound | [2] |

Bioavailability of this compound

The bioavailability of this compound is generally low and highly variable, constrained by its limited solubility, extensive metabolism, and the food matrix in which it is consumed.[7][8][9] The journey of FA from ingestion to systemic circulation is a multi-step process involving release from the food matrix, absorption across the gastrointestinal tract, and extensive metabolic transformations.

Release from the Food Matrix

In most dietary sources, over 90% of this compound is covalently bound to indigestible polysaccharides in the plant cell wall.[2] This binding severely limits its release and absorption in the upper gastrointestinal tract.[2][10][11] The liberation of FA from this matrix is a critical first step for its bioavailability and is primarily accomplished by the enzymatic activity of the gut microbiota in the colon.[2][6][12] Feruloyl esterases, secreted by gut bacteria, hydrolyze the ester bonds linking FA to arabinoxylans, releasing it in a free form that can be absorbed.[2][6][13]

Absorption

Once released, free this compound can be absorbed throughout the gastrointestinal tract, including the stomach, small intestine, and colon.[7][14][15] Studies in rats have shown that FA can be rapidly absorbed from the stomach.[14] In the intestine, absorption occurs via two primary mechanisms:

-

Passive Diffusion: As a lipophilic molecule, the un-ionized form of this compound can permeate the intestinal epithelium through transcellular passive diffusion.[16][17]

-

Carrier-Mediated Transport: Monocarboxylate transporters (MCTs), such as MCT1 and MCT4, have been shown to facilitate the transport of this compound across the intestinal cells.[18][19]

The following diagram illustrates the key steps influencing the bioavailability of dietary this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound: Mechanistic Insights and Multifaceted Applications in Metabolic Syndrome, Food Preservation, and Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bioavailability of this compound is determined by its bioaccessibility [repository.tno.nl]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The release and catabolism of this compound in plant cell wall by rumen microbes: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound is quickly absorbed from rat stomach as the free form and then conjugated mainly in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ajol.info [ajol.info]

- 17. Transport and metabolism of this compound through the colonic epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Butyric acid increases transepithelial transport of this compound through upregulation of the monocarboxylate transporters SLC16A1 (MCT1) and SLC16A3 (MCT4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

Ferulic Acid Derivatives: A Technical Guide to Therapeutic Potential and Drug Development

Executive Summary: Ferulic acid (FA), a phenolic compound abundant in the plant kingdom, serves as a versatile scaffold for the development of novel therapeutic agents.[1] Its inherent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties make it an attractive lead compound for drug discovery.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of FA derivatives, summarizes quantitative efficacy data, details key experimental protocols for their evaluation, and visualizes the core signaling pathways they modulate. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to harness the therapeutic potential of this promising class of molecules.

Introduction to this compound and its Derivatives

This compound (4-hydroxy-3-methoxycinnamic acid) is a hydroxycinnamic acid derivative found in various plant sources, including fruits, vegetables, and grains.[1][3] Its chemical structure, featuring a phenolic hydroxyl group, a methoxy group, and a propenoic acid side chain, is central to its biological activity and provides multiple sites for chemical modification.[1] The primary therapeutic value of FA is attributed to its potent antioxidant capacity, which stems from the ability of its phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals. The resulting phenoxy radical is stabilized by the extended conjugation of the propenoic side chain.[1]

To enhance its therapeutic efficacy, overcome limitations like low bioavailability, and explore new pharmacological activities, numerous derivatives have been synthesized.[4][5] Modifications typically involve:

-

Esterification or Amidation: Altering the carboxylic acid group to improve lipophilicity and cell permeability.[6][7]

-

Ring Substitution: Adding or modifying substituents on the phenyl ring to modulate electronic properties and target interactions.[5]

-

Hybridization: Conjugating FA with other pharmacologically active molecules (e.g., sesquiterpene lactones, amino acids) to create multi-target agents.[8][9][10]

Therapeutic Potential and Mechanisms of Action

FA and its derivatives exhibit a broad spectrum of pharmacological effects by modulating key cellular signaling pathways.

Antioxidant Activity

The cornerstone of this compound's therapeutic potential is its antioxidant activity.[11] It acts as a potent free radical scavenger, donating a hydrogen atom from its 4-hydroxyl group to neutralize reactive oxygen species (ROS).[1][11] This activity is enhanced by the 3-methoxy group, which helps stabilize the resulting phenoxy radical.[1] Beyond direct scavenging, FA derivatives activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway. By promoting Nrf2's translocation to the nucleus, they upregulate the expression of endogenous antioxidant enzymes like heme oxygenase-1 (HO-1), establishing a robust cytoprotective state.[4][12]

Anti-inflammatory Activity

FA derivatives exert significant anti-inflammatory effects primarily by inhibiting pro-inflammatory signaling cascades.[4][13] A key mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway.[4] They can prevent the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking NF-κB's translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines like IL-6 and TNF-α.[12][13] Additionally, FA modulates other inflammation-related pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[4]

Anticancer Activity

The anticancer effects of FA derivatives are multi-faceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3][14][15] These compounds can trigger apoptosis by modulating the expression of the Bcl-2 family of proteins, increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, and activating caspases.[3][16] They also interfere with the cell cycle, often causing an arrest in the G0/G1 phase by upregulating tumor suppressor proteins like p53 and p21 and downregulating cyclins.[3][14][16] Furthermore, FA derivatives can inhibit cancer cell proliferation and survival by blocking critical signaling pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[14][17][18]

Neuroprotective Effects

In the context of neurodegenerative diseases like Alzheimer's, FA derivatives show promise as multi-target agents.[19][20][21] Their therapeutic approach includes inhibiting key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which increases the availability of acetylcholine in the synaptic cleft.[19][22] They also prevent the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease, and protect neurons from Aβ-induced toxicity.[21][22] Their inherent antioxidant and anti-inflammatory properties further contribute to neuroprotection by mitigating oxidative stress and neuroinflammation in the brain.[5][20]

Quantitative Efficacy of this compound Derivatives

The therapeutic efficacy of FA derivatives has been quantified in numerous preclinical studies. The following tables summarize key data points for different therapeutic areas.

Table 1: Antioxidant Activity of this compound Derivatives

| Compound | Assay | EC50 Value (μmol/L) | Reference |

|---|---|---|---|

| This compound (FA) | DPPH Radical Scavenging | 86.51 | [5] |

| α-Phenylthis compound Derivative | DPPH Radical Scavenging | Significantly enhanced vs. FA | [5] |

| Caffeic Acid | DPPH Radical Scavenging | > Sinapic Acid > this compound | [6] |

| this compound Esters | DPPH Radical Scavenging | < this compound |[6] |

Table 2: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity | IC50 Value | Reference |

|---|---|---|---|---|

| This compound | Colorectal Cancer (HCT 15) | Cytotoxic Effect | 154 μg/mL | [23] |

| This compound | Colon Cancer (CT-26) | Cytotoxicity | 800 μM | [23] |

| Tributyltin(IV) ferulate | Colon Cancer (HCT116, HT-29) | Induces autophagy | Not specified | [3] |

| Lipo DOX-FA | LLC and HeLa cells | Enhanced cytotoxicity | 0.70 µg/mL and 1.56 µg/mL |[17] |

Table 3: Neuroprotective Activity of this compound Derivatives

| Compound | Target/Assay | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Derivative TM-10 | Butyrylcholinesterase (BuChE) | 8.9 nM | [22] |

| Derivative TM-10 | Monoamine Oxidase A (MAO-A) | 6.3 μM | [22] |

| Derivative TM-10 | Monoamine Oxidase B (MAO-B) | 8.6 μM |[22] |

Key Experimental Protocols

The evaluation of this compound derivatives follows a standardized workflow, progressing from chemical synthesis and initial in vitro screening to more complex cell-based and in vivo models.[24][25][26]

In Vitro Antioxidant Assays

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at ~517 nm, which corresponds to a color change from violet to yellow.[25][27]

-

Protocol:

-

Prepare a 0.1 mM solution of DPPH in methanol.[25]

-

Prepare serial dilutions of the test derivative and a standard (e.g., Trolox, Gallic Acid) in a suitable solvent.[25]

-

In a 96-well plate, add a small volume (e.g., 20 µL) of the test sample or standard to each well.

-

Add a larger volume (e.g., 180 µL) of the DPPH solution to initiate the reaction.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).

-

-

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is measured at 593 nm.[28][29]

-

Protocol:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6).

-

TPTZ Solution (10 mM in 40 mM HCl).

-

Ferric Chloride (FeCl₃) Solution (20 mM in water).

-

FRAP Working Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm to 37°C before use.[25]

-

-

Assay Procedure:

-

Add a small volume of the test compound or standard (e.g., FeSO₄) to a 96-well plate.

-

Add the FRAP working reagent to each well.

-

Incubate at 37°C for a specified time (e.g., 4-30 minutes).

-

Measure the absorbance at 593 nm.

-

Construct a standard curve using FeSO₄ and express the results as Fe²⁺ equivalents.

-

-

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

-

Principle: This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by quantifying its stable metabolite, nitrite, in the culture medium using the Griess reagent.[7]

-

Protocol:

-

Culture RAW 264.7 macrophage cells in a 96-well plate until they reach appropriate confluency.

-

Pre-treat the cells with various concentrations of the FA derivative for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include control wells (cells alone, cells + LPS).

-

After incubation, collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate for 10-15 minutes at room temperature, allowing a magenta-colored azo dye to form.

-

Measure the absorbance at ~540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

-

In Vitro Anticancer Assay: MTT Cytotoxicity Assay

-

Principle: The MTT assay is a colorimetric test used to assess cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[30]

-

Protocol:

-

Seed cancer cells (e.g., HCT116, MCF-7) into a 96-well plate and allow them to adhere overnight.[3]

-

Treat the cells with various concentrations of the FA derivative for a specified period (e.g., 24, 48, or 72 hours).

-

After treatment, remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

Incubate for 2-4 hours at 37°C to allow formazan crystal formation.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Signaling Pathways Modulated by this compound Derivatives

FA derivatives exert their therapeutic effects by interacting with a complex network of intracellular signaling pathways. The diagrams below illustrate their mechanism of action in key antioxidant, inflammatory, and cancer-related cascades.

References

- 1. benchchem.com [benchchem.com]

- 2. scielo.br [scielo.br]

- 3. This compound: A Natural Phenol That Inhibits Neoplastic Events through Modulation of Oncogenic Signaling [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Design and Synthesis of this compound Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent [mdpi.com]

- 6. Antioxidant properties of this compound and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of mitochondria-targeted this compound amide derivatives with antioxidant, anti-inflammatory activities and inducing mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anti-Inflammatory Activity of this compound-Sesquiterpene Lactone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anti-Inflammatory Activity of this compound-Sesquiterpene Lactone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New this compound and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Molecular mechanism of this compound and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. This compound-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Molecular mechanism of this compound and its derivatives in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Recent Advances in the Neuroprotective Properties of this compound in Alzheimer’s Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benthamdirect.com [benthamdirect.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Potential Therapeutic Efficacy of this compound and Its Derivatives in the Management of Cancers: A Comprehensive Analysis With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 24. How does in vitro testing compare with in vivo testing? - Certis Oncology [certisoncology.com]

- 25. benchchem.com [benchchem.com]

- 26. blog.td2inc.com [blog.td2inc.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. noblelifesci.com [noblelifesci.com]

In Vitro Free Radical Scavenging Capacity of Ferulic Acid: A Technical Guide

Abstract: Ferulic acid (FA), a phenolic compound derived from cinnamic acid, is abundantly found in various plant sources, including fruits, vegetables, and grains.[1][2] Its wide range of therapeutic properties—spanning antioxidant, anti-inflammatory, and neuroprotective effects—is largely attributed to its potent capacity to neutralize free radicals.[2][3] This technical guide provides an in-depth analysis of the in vitro free radical scavenging capabilities of this compound. It details the chemical basis of its antioxidant action, presents quantitative data from various assays, outlines detailed experimental protocols for its evaluation, and explores the key molecular signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's antioxidant profile.

Chemical Basis of this compound's Antioxidant Activity

The robust antioxidant activity of this compound is intrinsically linked to its chemical structure. It features a phenolic nucleus and an unsaturated side chain, which together create a highly effective system for scavenging free radicals.[1] The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a reactive radical species. This process transforms the this compound molecule into a phenoxy radical, which is exceptionally stable due to the delocalization of the unpaired electron across the entire molecule through resonance.[2][4] This high degree of resonance stabilization makes this compound a potent "chain-breaking" antioxidant, capable of efficiently terminating free radical chain reactions.[1][5]

Caption: this compound donates a hydrogen atom to neutralize free radicals, forming a stable phenoxy radical.

Quantitative Assessment of Scavenging Capacity

The efficacy of this compound against various free radicals has been quantified using numerous in vitro assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the radicals, or as a percentage of inhibition at a specific concentration. The data below is compiled from multiple studies to provide a comparative overview.

| Radical Species | Assay Method | Key Findings | Reference(s) |

| DPPH• (2,2-diphenyl-1-picrylhydrazyl) | Spectrophotometry | IC50: ~33 µM.[4] Scavenging of ~20% at 20 µM.[6] 64% scavenging at 100 µg/mL.[7] | [4][6][7] |

| ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Spectrophotometry | IC50: 183.08 ± 2.30 µM. Stronger activity than its esters. | [8][9][10] |

| •OH (Hydroxyl Radical) | Fenton Reaction | Scavenges hydroxyl radicals effectively.[11] Activity is concentration-dependent and comparable to quercetin at certain concentrations.[3] | [3][11][12] |

| O₂•⁻ (Superoxide Anion Radical) | Xanthine Oxidase / PMS-NADH | Effective scavenger of superoxide radicals, with activity similar to superoxide dismutase (SOD).[2] | [2][12][13] |

| NO• (Nitric Oxide Radical) | Griess Assay | Potent NO• scavenger.[11] Inhibited NO production in LPS-stimulated macrophages by 74% at 100 µg/mL.[7] | [7][11] |

| ROO• (Peroxyl Radical) | ORAC (Oxygen Radical Absorbance Capacity) | Demonstrates significant peroxyl radical scavenging, protecting against lipid peroxidation.[11][14][15] | [11][14][15] |

Detailed Experimental Protocols

Standardized protocols are crucial for the consistent evaluation of antioxidant capacity. Below are detailed methodologies for three common in vitro assays.

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[16][17]

-

Principle: The reduction of the DPPH radical is monitored by measuring the decrease in absorbance at approximately 517 nm.

-

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).

-

This compound stock solution and serial dilutions in a suitable solvent (e.g., methanol or ethanol).

-

Positive control (e.g., Ascorbic Acid, Trolox).

-

Solvent (Methanol or Ethanol) as a blank.

-

-

Procedure:

-

Prepare serial dilutions of this compound and the positive control.

-

Add a fixed volume of the DPPH solution (e.g., 1.0 mL) to a fixed volume of each sample dilution (e.g., 1.0 mL).

-

Mix the solution thoroughly and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).[18]

-

Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer.

-

A control sample is prepared by mixing the DPPH solution with the solvent instead of the antioxidant.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the inhibition percentage against the sample concentrations.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A study on the antioxidant and anti-inflammatory activities of this compound as a cosmetic material [jcosmetmed.org]

- 8. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound content and appearance determine the antioxidant capacity of arabinoxylanoligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ijnrd.org [ijnrd.org]

- 18. mdpi.com [mdpi.com]

Ferulic Acid Signaling Pathways in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulic acid (FA), a phenolic compound ubiquitously found in the plant kingdom, has garnered significant attention for its diverse pharmacological activities.[1] As a derivative of cinnamic acid, it is present in various foods such as rice bran, wheat, and corn.[1] Preclinical studies have demonstrated its potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[2][3][4] These therapeutic effects are underpinned by its ability to modulate a complex network of intracellular signaling pathways.

This technical guide provides an in-depth exploration of the core signaling pathways regulated by this compound in various cellular models. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the molecular mechanisms of FA and providing practical insights into the experimental methodologies used to elucidate them. The guide summarizes key quantitative data, outlines experimental protocols, and presents visual diagrams of the signaling cascades to facilitate a deeper understanding of this compound's multifaceted role at the cellular level.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by influencing several key signaling cascades. The most well-documented of these include the PI3K/Akt pathway, the Mitogen-Activated Protein Kinase (MAPK) pathways, the NF-κB signaling cascade, and the Nrf2-mediated antioxidant response.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway in various cancer cell lines, contributing to its anti-tumor effects.[5][6]

Mechanism of Action:

This compound treatment leads to a reduction in the phosphorylation of both PI3K and its downstream effector, Akt.[7] This inhibition prevents the activation of subsequent targets that promote cell survival and proliferation. For instance, in osteosarcoma cells, FA-mediated inhibition of the PI3K/Akt pathway leads to the downregulation of cell cycle-related proteins such as CDK2, CDK4, and CDK6, resulting in G0/G1 phase cell cycle arrest.[5] Furthermore, the suppression of this pathway promotes apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio enhances the activation of caspase-3, a key executioner of apoptosis.[5]

Quantitative Data on PI3K/Akt Pathway Modulation:

| Cellular Model | This compound Concentration | Effect on PI3K/Akt Pathway | Outcome | Reference |

| Human Osteosarcoma Cells (143B and MG63) | Dose-dependent | Inhibition of PI3K/Akt phosphorylation | Inhibition of cell proliferation, induction of apoptosis | [5] |

| Human Glioblastoma Cells (U87-MG) | 1.25, 2.50, 5.00 mmol/L | Decreased expression of p-PI3K and p-Akt | Inhibition of cell proliferation, induction of apoptosis | [8][9] |

| Cervical Cancer Cells (Caski) | Not specified | Reduced phosphorylation of PI3K and Akt | DNA fragmentation and apoptosis | [7] |

| Hepatocytes (palmitate-treated) | Not specified | Activation of the insulin/IGF-1 receptor–PI3K–Akt pathway | Promotion of glucose uptake and utilization | [10] |

Experimental Protocol: Western Blotting for PI3K/Akt Phosphorylation

This protocol outlines the key steps for assessing the phosphorylation status of PI3K and Akt in response to this compound treatment.

-

Cell Culture and Treatment: Plate cells (e.g., U87-MG) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 1.25, 2.50, 5.00 mmol/L) for a predetermined time (e.g., 24 hours). Include an untreated control group.

-

Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, and a loading control (e.g., β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathway Diagram:

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in regulating cellular processes such as inflammation, proliferation, and apoptosis.[11] this compound has been shown to modulate MAPK signaling, often in a context-dependent manner, to exert its anti-inflammatory and neuroprotective effects.[4][12]

Mechanism of Action:

In inflammatory conditions, such as those induced by lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), this compound can inhibit the phosphorylation of JNK and ERK1/2.[11] This inhibition helps to suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[4][11] In the context of neuroprotection, this compound has been observed to activate the ERK pathway, which in turn can lead to the activation of the Nrf2 antioxidant response.[13][14] Conversely, in some cancer models, FA inhibits ERK activation to suppress tumor cell proliferation.[15] The effect of this compound on the p38 MAPK pathway appears to be more varied, with some studies reporting inhibition and others showing no significant change.[4][11]

Quantitative Data on MAPK Pathway Modulation:

| Cellular Model | Stimulus | This compound Concentration | Effect on MAPK Pathway | Outcome | Reference |

| 3T3-L1 Adipocytes | TNF-α | 1, 10, 50 μM | Dose-dependent decrease in p-JNK and p-ERK1/2; no significant change in p-p38 | Reduced inflammatory cytokine secretion | [11] |

| Colon Cancer CT26 Cells | - | Not specified | Activation of ERK and JNK phosphorylation | Induction of apoptosis | [16] |

| SH-SY5Y Cells | MPP+ | Not specified | Activation of ERK1/2 | Nuclear accumulation of Nrf2, antioxidant effects | [13] |

| Lymphocytes | - | 0.001-0.1 μM | Activation of ERK | Upregulation of HO-1 expression | [14][17] |

| Microglial Cells | LPS | Not specified | Inhibition of p38 MAPK phosphorylation | Suppression of IDO mRNA expression | [18] |

Experimental Protocol: Kinase Assay for MAPK Activity

This protocol provides a general framework for measuring the activity of specific MAPKs.

-

Cell Lysis: Following treatment with this compound and/or a stimulus (e.g., TNF-α), lyse the cells in a buffer that preserves kinase activity.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific to the MAPK of interest (e.g., anti-p38) to immunoprecipitate the kinase.

-

Kinase Reaction: Resuspend the immunoprecipitated kinase in a kinase assay buffer containing a specific substrate for that kinase (e.g., ATF2 for p38) and ATP.

-

Detection: After the reaction, the phosphorylated substrate can be detected using a phospho-specific antibody via Western blotting or through the incorporation of radioactive ATP.

-

Analysis: Quantify the amount of phosphorylated substrate to determine the activity of the kinase.

Signaling Pathway Diagram:

References

- 1. Molecular mechanism of this compound and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Neuroprotective Properties of this compound in Alzheimer’s Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits proliferation and promotes apoptosis via blockage of PI3K/Akt pathway in osteosarcoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of this compound in PI3K/AKT Pathway and Research in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scialert.net [scialert.net]

- 9. storage.imrpress.com [storage.imrpress.com]

- 10. This compound: Mechanistic Insights and Multifaceted Applications in Metabolic Syndrome, Food Preservation, and Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improving the Effect of this compound on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound protects PC12 neurons against hypoxia by inhibiting the p-MAPKs and COX-2 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Ameliorates MPP+/MPTP-Induced Oxidative Stress via ERK1/2-Dependent Nrf2 Activation: Translational Implications for Parkinson Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. researchgate.net [researchgate.net]

- 16. This compound Induces Autophagy and Apoptosis in Colon Cancer CT26 Cells via the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound induces heme oxygenase-1 via activation of ERK and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound suppresses expression of tryptophan metabolic key enzyme indoleamine 2, 3-dioxygenase via NFκB and p38 MAPK in lipopolysaccharide-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergistic Antioxidant Effects of Ferulic Acid with Vitamins C and E: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of ferulic acid with vitamins C and E represents a significant advancement in antioxidant technology, particularly in the realm of dermatological and cosmetic science. This technical guide elucidates the synergistic mechanisms that underpin the enhanced antioxidant and photoprotective effects of this trio. This compound, a potent phenolic antioxidant, not only complements the free radical scavenging activities of vitamins C and E but also critically stabilizes these inherently unstable vitamins, thereby amplifying their efficacy. This guide provides a comprehensive overview of the experimental evidence, detailed methodologies for assessing antioxidant synergy, and the underlying biochemical pathways involved.

Introduction

Oxidative stress, mediated by reactive oxygen species (ROS), is a primary contributor to cellular aging and the pathogenesis of numerous diseases. In dermatology, the damaging effects of ultraviolet (UV) radiation are largely attributed to ROS-induced damage to cellular macromolecules, leading to photoaging and carcinogenesis. Antioxidants are crucial in mitigating this damage. While vitamins C (L-ascorbic acid) and E (alpha-tocopherol) are well-established potent antioxidants, their formulation into effective topical preparations is hampered by their chemical instability.[1][2] this compound, a hydroxycinnamic acid found in plant cell walls, has emerged as a key ingredient that not only possesses intrinsic antioxidant properties but also enhances the stability and synergistic efficacy of vitamins C and E.[3][4] This combination has been shown to provide superior protection against UV-induced skin damage compared to the individual antioxidants alone.[3][5]

The Synergistic Mechanism: A Tripartite Alliance Against Oxidative Stress

The enhanced efficacy of the this compound, vitamin C, and vitamin E combination stems from a multi-faceted synergy that includes chemical stabilization and a regenerative antioxidant cycle.

-

Chemical Stabilization: L-ascorbic acid is highly susceptible to oxidation and degradation when exposed to light and air.[1] Similarly, alpha-tocopherol is also prone to oxidation. This compound acts as a potent stabilizer for both vitamins C and E, preventing their oxidative degradation and thus prolonging their bioavailability and efficacy in formulations.[3][4]

-

Antioxidant Regeneration Cycle: Vitamin E, a lipid-soluble antioxidant, is the primary defender against lipid peroxidation in cell membranes. Upon neutralizing a lipid radical, vitamin E becomes an oxidized tocopheryl radical. Vitamin C, a water-soluble antioxidant, can then regenerate the active form of vitamin E by donating an electron to the tocopheryl radical. In this process, vitamin C itself becomes an ascorbyl radical. This compound can then regenerate vitamin C, allowing it to continue its cycle of regenerating vitamin E. This intricate interplay creates a cascading antioxidant effect, maximizing the free radical scavenging capacity of the system.

-

Broad-Spectrum Free Radical Scavenging: The combination of water-soluble (vitamin C) and lipid-soluble (vitamin E) antioxidants, along with the versatile this compound, provides comprehensive protection against a wide range of reactive oxygen species in both aqueous and lipid cellular compartments.

Below is a diagram illustrating the antioxidant regeneration cycle.

References

- 1. Synergistic Antioxidants: How this compound Boosts the Efficacy of Vitamin C & E [letsmakebeauty.com]

- 2. 10 Best Vitamin C Serums with this compound in 2025, According to Experts [elle.com]

- 3. This compound stabilizes a solution of vitamins C and E and doubles its photoprotection of skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. skinceuticals-za.com [skinceuticals-za.com]

- 5. skinbeautysolutions.shop [skinbeautysolutions.shop]

The Crux of Rigidity: A Technical Guide to Natural Sources and Extraction of Ferulic Acid from Plant Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferulic acid, a ubiquitous phenolic compound, is an integral structural component of the plant cell wall, contributing significantly to its rigidity and defense mechanisms. Its potent antioxidant and therapeutic properties have garnered substantial interest in the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth exploration of the natural sources of this compound, with a focus on its localization within the plant cell wall. It further details the predominant methodologies for its extraction, including alkaline and enzymatic hydrolysis, offering comprehensive experimental protocols. Quantitative data on this compound content across various plant sources and extraction yields are systematically presented. Additionally, this guide elucidates the biosynthetic pathway of this compound and its role in plant signaling, providing visual representations of these complex processes to aid in research and development.

Natural Sources and Localization of this compound

This compound is widely distributed throughout the plant kingdom, where it is primarily found ester-linked to polysaccharides, such as arabinoxylans in the cell walls of monocots, and to a lesser extent, to lignin and other biopolymers.[1][2] This covalent cross-linking with other cell wall components is crucial for the structural integrity of the plant.[3]

Cereal grains are among the richest natural sources of this compound, with the majority concentrated in the bran layer.[1][4] Maize bran, wheat bran, and rice bran are particularly notable for their high this compound content.[1][4][5] Fruits and vegetables also contain this compound, albeit typically in lower concentrations than cereals.[6][7][8]

Table 1: this compound Content in Various Plant Sources

| Plant Source | Common Name | This compound Content (mg/100g dry weight) | References |

| Zea mays (bran) | Corn/Maize Bran | 3100 - 4320 | [1][9] |

| Triticum aestivum (bran) | Wheat Bran | 540 - 1103 | [1][5] |

| Oryza sativa (bran) | Rice Bran | 800 - 1403 | [5][10] |

| Hordeum vulgare | Barley | 61 | [4] |

| Avena sativa | Oats | 25 - 52 | [1] |

| Solanum melongena | Eggplant | 0.14 - 0.21 (fresh weight) | [11] |

| Ananas comosus (peel) | Pineapple Peel | - (Isolation confirmed) | [12] |

| Bambusa vulgaris (shoot) | Bamboo Shoot | 192 - 243.6 | [5] |

Extraction of this compound from Plant Cell Walls

The liberation of this compound from the complex matrix of the plant cell wall requires the cleavage of its ester bonds. The two primary methods employed for this purpose are alkaline hydrolysis and enzymatic hydrolysis.

Alkaline Hydrolysis

Alkaline hydrolysis is a robust and widely used method for releasing this compound. It involves treating the plant material with a strong base, such as sodium hydroxide (NaOH), which saponifies the ester linkages.[13][14]

-

Sample Preparation: Mill the wheat bran to a fine powder (e.g., 40-60 mesh) to increase the surface area for reaction. Dry the powdered bran at 60°C for 24 hours.

-

Hydrolysis:

-

Neutralization and Precipitation:

-

After incubation, cool the mixture to room temperature and acidify to a pH of 2-3 using a strong acid like hydrochloric acid (HCl) to precipitate the solubilized lignin.[17]

-

Centrifuge the acidified mixture (e.g., at 5000 x g for 15 minutes) to separate the supernatant from the solid residue.

-

-

Extraction:

-

Extract the supernatant three times with an equal volume of a suitable organic solvent, such as ethyl acetate.[18]

-

Pool the organic fractions.

-

-

Purification:

A [label="Wheat Bran Powder"]; B [label="Alkaline Hydrolysis\n(NaOH, 50-80°C, 2-4h)"]; C [label="Acidification (HCl, pH 2-3)"]; D [label="Centrifugation"]; E [label="Supernatant"]; F [label="Liquid-Liquid Extraction\n(Ethyl Acetate)"]; G [label="Crude this compound"]; H [label="Purification\n(Column Chromatography)"]; I [label="Pure this compound"]; J [label="Solid Residue (Lignin, Cellulose)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

A -> B; B -> C; C -> D; D -> E; D -> J [style=dashed]; E -> F; F -> G; G -> H; H -> I; }

Enzymatic Hydrolysis

Enzymatic hydrolysis offers a milder and more specific approach to this compound extraction, utilizing enzymes known as feruloyl esterases (FAEs). These enzymes specifically target and hydrolyze the ester bonds between this compound and polysaccharides.[20] The efficiency of FAEs is often enhanced by the synergistic action of other cell wall-degrading enzymes, such as xylanases, which break down the polysaccharide backbone and improve enzyme accessibility.[21][22][23]

-

Sample Preparation: Prepare oat bran as described for alkaline hydrolysis.

-

Enzymatic Reaction:

-

Suspend the oat bran in a suitable buffer (e.g., 0.1 M sodium citrate buffer, pH 5.0).

-

Add a combination of feruloyl esterase (e.g., from Aspergillus niger) and xylanase (e.g., from Trichoderma viride).[21][23] The optimal enzyme concentration and ratio should be determined empirically.

-